molecular formula C15H10N4OS B14092002 2-{[(3-Oxo-3,4-dihydroquinoxalin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile

2-{[(3-Oxo-3,4-dihydroquinoxalin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile

Cat. No.: B14092002
M. Wt: 294.3 g/mol
InChI Key: ORDNUDVRDSQYAB-UHFFFAOYSA-N
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Description

2-{[(3-Oxo-3,4-dihydroquinoxalin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile is a complex organic compound that features a quinoxaline core fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Oxo-3,4-dihydroquinoxalin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the Ullmann-type coupling reaction, where enantiopure α-amino acids are coupled with N-Boc-2-iodoanilines, followed by cyclization . This method yields the quinoxaline core, which can then be further functionalized to introduce the pyridine and sulfanyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Oxo-3,4-dihydroquinoxalin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the quinoxaline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can produce a variety of substituted quinoxaline and pyridine derivatives.

Scientific Research Applications

2-{[(3-Oxo-3,4-dihydroquinoxalin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit therapeutic properties, such as antiviral and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[(3-Oxo-3,4-dihydroquinoxalin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The quinoxaline core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to therapeutic effects, such as antiviral or anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-Oxo-3,4-dihydroquinoxalin-2-yl)methyl]sulfanyl}pyridine-3-carbonitrile is unique due to the combination of the quinoxaline and pyridine rings, along with the sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H10N4OS

Molecular Weight

294.3 g/mol

IUPAC Name

2-[(3-oxo-4H-quinoxalin-2-yl)methylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C15H10N4OS/c16-8-10-4-3-7-17-15(10)21-9-13-14(20)19-12-6-2-1-5-11(12)18-13/h1-7H,9H2,(H,19,20)

InChI Key

ORDNUDVRDSQYAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)CSC3=C(C=CC=N3)C#N

Origin of Product

United States

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